2,3-Difluoro-4-nitrophenol
Overview
Description
“2,3-Difluoro-4-nitrophenol” is a chemical compound with the molecular formula C6H3F2NO3 .
Synthesis Analysis
The synthesis of 2,3-difluoro-4-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in dichloromethane at 0-20°C . The reaction yields 2,3-difluoro-4-nitrophenol as a white solid .
Molecular Structure Analysis
The molecular structure of 2,3-difluoro-4-nitrophenol can be represented as 1S/C6H3F2NO3/c7-5-3 (9 (11)12)1-2-4 (10)6 (5)8/h1-2,10H FCCFXVJUDSQIMG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2,3-Difluoro-4-nitrophenol is a powder at room temperature . It has a molecular weight of 175.09 .
Scientific Research Applications
Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols
- Scientific Field : Organic Chemistry
- Summary of Application : “2,3-Difluoro-4-nitrophenol” is used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols . These compounds have various applications in the field of organic chemistry due to their unique properties.
- Methods of Application : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
- Results or Outcomes : The process results in the production of fluorinated halonitrobenzenes and halonitrophenols .
Synthesis of 2-Methyl-6,7-Difluoro-8-Oxyquinoline
- Scientific Field : Organic Chemistry
- Summary of Application : “2,3-Difluoro-6-nitrophenol” was used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . This compound has potential applications in the field of medicinal chemistry.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The process results in the production of 2-methyl-6,7-difluoro-8-oxyquinoline .
Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols
- Scientific Field : Organic Chemistry
- Summary of Application : “2,3-Difluoro-4-nitrophenol” is used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols . These compounds have various applications in the field of organic chemistry due to their unique properties.
- Methods of Application : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
- Results or Outcomes : The process results in the production of fluorinated halonitrobenzenes and halonitrophenols .
Synthesis of 2-Methyl-6,7-Difluoro-8-Oxyquinoline
- Scientific Field : Organic Chemistry
- Summary of Application : “2,3-Difluoro-6-nitrophenol” was used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . This compound has potential applications in the field of medicinal chemistry.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The process results in the production of 2-methyl-6,7-difluoro-8-oxyquinoline .
Synthesis of Anticancer Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “2,3-Difluoro-6-nitrophenol” is used as an intermediate for the synthesis of anticancer drugs . It can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The process results in the production of various chemotherapeutic agents .
Synthesis of Herbicides and Fungicides
- Scientific Field : Agrochemical Industry
- Summary of Application : “2,3-difluoro-6-nitrophenol” is used as an intermediate in the synthesis of herbicides and fungicides . For example, it can be used to synthesize the herbicide flumioxazin, which is used to control weeds in crops such as soybeans, peanuts, and cotton .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The process results in the production of herbicides and fungicides .
Safety And Hazards
2,3-Difluoro-4-nitrophenol is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2,3-difluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXVJUDSQIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561603 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-nitrophenol | |
CAS RN |
123173-60-4 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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